
2-(4-Acetyl-3-iodophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Acetyl-3-iodophenyl)acetic acid is an organic compound with the molecular formula C10H9IO3 It is a derivative of acetic acid, where the hydrogen atom of the acetic acid is replaced by a 4-acetyl-3-iodophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetyl-3-iodophenyl)acetic acid typically involves the iodination of 4-acetylphenylacetic acid. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium to introduce the iodine atom at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or even further to a hydrocarbon.
Substitution: The iodine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 2-(4-carboxy-3-iodophenyl)acetic acid.
Reduction: Formation of 2-(4-hydroxy-3-iodophenyl)acetic acid.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Acetyl-3-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(4-Acetyl-3-iodophenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and acetyl group play crucial roles in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Iodophenyl)acetic acid
- 4-Iodophenylacetic acid
- 2-Iodophenylacetic acid
Comparison: 2-(4-Acetyl-3-iodophenyl)acetic acid is unique due to the presence of both an acetyl group and an iodine atom on the aromatic ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds that may lack one of these functional groups. The acetyl group enhances its potential for further chemical modifications, while the iodine atom provides a site for nucleophilic substitution reactions.
Eigenschaften
Molekularformel |
C10H9IO3 |
|---|---|
Molekulargewicht |
304.08 g/mol |
IUPAC-Name |
2-(4-acetyl-3-iodophenyl)acetic acid |
InChI |
InChI=1S/C10H9IO3/c1-6(12)8-3-2-7(4-9(8)11)5-10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
FLFHPLLTDBVLLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)CC(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



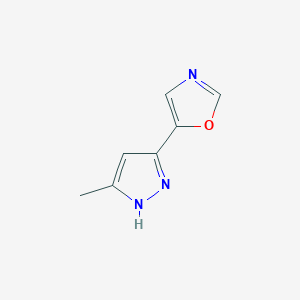
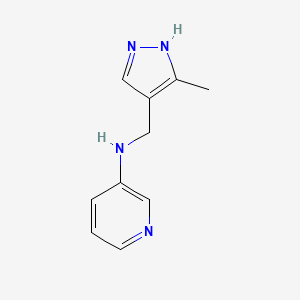
![methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate](/img/structure/B13013416.png)

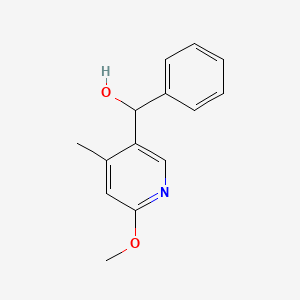
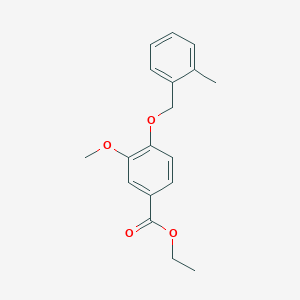
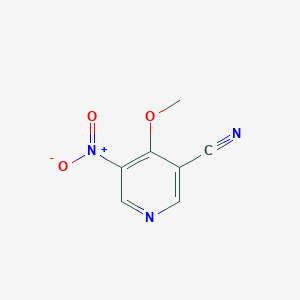

![(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13013452.png)
![Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13013459.png)
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13013464.png)
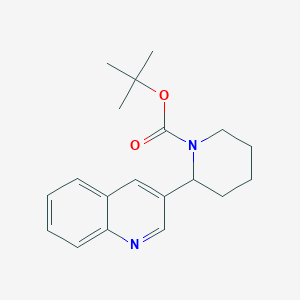
![3-Bromo-2-methylfuro[3,2-c]pyridine](/img/structure/B13013497.png)
